1-Acetyl-5-bromo-7-nitroindoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

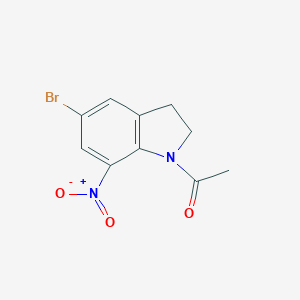

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCELVCGNAKOBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369581 | |

| Record name | 1-Acetyl-5-bromo-7-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62368-07-4 | |

| Record name | 1-Acetyl-5-bromo-7-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-5-bromo-7-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Indoline Chemistry and Derivatives Research

1-Acetyl-5-bromo-7-nitroindoline is a substituted indoline (B122111) derivative. The indoline structure is characterized by a bicyclic system where a benzene (B151609) ring is fused to a five-membered, nitrogen-containing ring. This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be a basis for drugs that act on a range of biological targets. nih.gov The versatility of the indoline ring allows for various substitutions, leading to a wide array of derivatives with diverse chemical properties and biological activities. nih.gov

The specific substitutions on this compound—an acetyl group at the first position, a bromine atom at the fifth, and a nitro group at the seventh—confer distinct reactivity to the molecule. These functional groups are crucial in directing its chemical behavior and application in research. For instance, the nitro group can be reduced to form amino derivatives, while the bromine atom can be replaced through substitution reactions like the Suzuki-Miyaura coupling.

Significance of Indoline Core Structures in Advanced Chemical Applications

The indoline (B122111) core is a fundamental component in numerous natural products and synthetic compounds with significant therapeutic potential. ontosight.aijst.go.jp Its structural flexibility allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ontosight.ai

Indole (B1671886) derivatives, a closely related class of compounds, have a long history in drug development. nih.gov For example, indomethacin (B1671933) is a well-known anti-inflammatory drug containing an indole structure. ontosight.ai The significance of the indole nucleus extends to essential biomolecules like serotonin (B10506) and melatonin, highlighting its importance in biological systems. ontosight.ai The research into indoline derivatives, such as 1-Acetyl-5-bromo-7-nitroindoline, is a continuation of the exploration of this versatile scaffold for novel applications in medicine and materials science. wiley-vch.de

Specific Research Focus on 1 Acetyl 5 Bromo 7 Nitroindoline

Established Synthetic Routes to this compound

The synthesis of N-acyl-7-nitroindolines, including the title compound, is typically not a straightforward process and generally requires several sequential reactions to build the functionalized heterocyclic system. nih.govnih.gov

Discussion of Multistep Synthesis Approaches

The construction of this compound is achieved through a logical sequence of reactions that functionalize a core indole or indoline (B122111) structure. While a single, universally cited synthesis is not prominent in the literature, the pathway can be inferred from established chemical principles and the synthesis of related compounds. A plausible multistep approach would involve:

Formation of the Nitroindole Core: Starting with an indole derivative, the foundational nitro group is introduced.

Halogenation: Introduction of the bromine atom at the C-5 position. The order of nitration and bromination can vary depending on the desired regioselectivity and the influence of existing substituents.

Reduction: The indole double bond is reduced to form the indoline scaffold.

N-Acetylation: The final step is the acylation of the indoline nitrogen to introduce the acetyl group.

In one documented application, 5-bromo-N-acetyl-7-nitroindoline was utilized as a key starting material for a subsequent Mizoroki–Heck reaction, implying its prior successful synthesis through such a multistep pathway. jst.go.jp The synthesis of related dinitroindolinyl-caged neurotransmitters also follows complex, multi-step protocols that require careful control and purification at each stage. nih.gov

Challenges in Direct Acylation of 7-Nitroindolines

A primary obstacle in the synthesis of this compound is the final N-acetylation step. The direct acylation of 7-nitroindoline (B34716) precursors is known to be particularly challenging. nih.govnih.govacs.org This difficulty arises from electronic effects within the molecule. The presence of the strongly electron-withdrawing nitro group at the C-7 position significantly reduces the nucleophilicity of the indoline nitrogen atom. acs.org This deactivation makes the nitrogen lone pair less available to attack an acylating agent like acetic anhydride or acetyl chloride under standard conditions.

This challenge has led researchers to explore alternative derivatives that may be more accessible. For instance, the efficient, high-yield synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates has been demonstrated as a convenient one-pot, two-reaction sequence, contrasting with the more demanding synthesis of their N-acyl counterparts. nih.gov Other advanced methods, such as palladium-catalyzed C-7 acylation of indolines using directing groups, further underscore the inherent difficulties of directly functionalizing the indoline core, especially on the benzenoid ring. nih.gov

Precursor Synthesis and Functionalization

The successful synthesis of the target compound is critically dependent on the efficient preparation of key intermediates, primarily functionalized nitroindolines.

Preparation of Key Nitroindoline (B8506331) Intermediates

The central precursor for the final acetylation step is 5-bromo-7-nitroindoline. This intermediate is noted as being commercially available, which facilitates research into its subsequent reactions. nih.gov However, its synthesis from basic starting materials involves foundational reactions of indole chemistry, including cyclization and electrophilic substitution.

The formation of the core indole ring system, which is subsequently reduced to indoline, often relies on cyclization reactions. These methods build the heterocyclic structure from acyclic precursors. A classic and relevant example is the synthesis of 4-nitroindole, which proceeds via the cyclization of ethyl N-(2-methyl-3-nitrophenyl)formimidate in the presence of a strong base like potassium ethoxide. orgsyn.org This demonstrates a powerful strategy for constructing an indole ring that already bears a nitro substituent.

Broader studies have explored the cyclization of various nitro-substituted electrophilic building blocks with nucleophiles to generate a wide array of nitro-substituted carbo- and heterocycles. uni-rostock.debohrium.com These reactions, which can be triggered by reagents like K₂S₂O₈, showcase the versatility of using nitro-containing fragments to construct complex cyclic systems, including indenones and other structures related to the indoline core. bohrium.com

Electrophilic nitration is a fundamental strategy for introducing the essential nitro group onto the indole ring. The indole system is π-excessive, making it highly susceptible to electrophilic attack, preferentially at the C-3 position of the pyrrole (B145914) ring. quimicaorganica.orgniscpr.res.inbhu.ac.in

Direct nitration using standard nitric acid/sulfuric acid mixtures can be problematic, often leading to polymerization or oxidation of the sensitive indole ring. bhu.ac.in To circumvent this, milder, non-acidic nitrating agents are often employed.

| Reagent/System | Position of Nitration | Notes |

| Benzoyl Nitrate | C-3 | A non-acidic agent used for nitrating the pyrrole ring. bhu.ac.in |

| Nitric/Sulfuric Acids | C-5 | Under strongly acidic conditions, the pyrrole ring is protonated and deactivated, directing the electrophilic attack to the benzene (B151609) ring. bhu.ac.in |

| Hydrated Ferric Nitrate | C-4, C-6 | Used for the dinitration of substituted 5-hydroxyindoles. niscpr.res.in |

| Trifluoroacetyl Nitrate | C-3 | A modern, non-acidic, and metal-free method for regioselective nitration. rsc.org |

The choice of nitrating agent and reaction conditions is therefore critical to achieving the desired regiochemistry for precursors to 7-nitroindoline. To obtain the 7-nitro substitution pattern, strategies often involve using a starting material that already has the C-7 position activated or other positions blocked, or by employing specific synthetic routes like the Bartoli or Madelung indole syntheses with appropriately substituted aniline (B41778) precursors.

Bromination Strategies for Indoline and Nitroindoline Systems

The introduction of a bromine atom onto the indoline or nitroindoline scaffold is a critical step in the synthesis of the target compound. The regioselectivity of this halogenation is paramount and can be achieved through various chemical and electrochemical methods.

Electrochemical Bromination Protocols

Electrochemical methods offer a sustainable and controlled approach to bromination, often avoiding the need for harsh chemical oxidants or metal catalysts. mdpi.com A notable protocol involves the electrochemical umpolung (polarity reversal) of the bromide ion for the C-H bond bromination of indole. mdpi.com This process can be conducted under mild, transition-metal-free conditions. mdpi.com

A key aspect of this method is the use of inexpensive and readily available graphite (B72142) rods as both the anode and cathode. mdpi.comnih.gov The reaction proceeds via the anodic oxidation of a bromide ion to generate an electrophilic bromine species, which then attacks the electron-rich indole ring. mdpi.com The cathodic half-reaction typically involves the reduction of protons to produce hydrogen gas. mdpi.com This environmentally friendly approach has been shown to produce 3-bromoindole with excellent yield and regioselectivity. mdpi.com While this specific protocol was demonstrated on indole, the principles are applicable to related heterocyclic systems. For more complex systems like o-arylalkynylanilines, electrochemical methods using ammonium (B1175870) bromide (NH₄Br) as both the electrolyte and bromine source have been successfully employed to synthesize C3-halogenated indoles. mdpi.com

Table 1: Electrochemical Bromination of Indole

| Parameter | Condition |

|---|---|

| Substrate | Indole |

| Bromine Source | nBu₄NBr / NH₄Br |

| Electrodes | Graphite Rods (Anode & Cathode) |

| Solvent | 1,4-Dioxane |

| Mode | Galvanostatic (Constant Current) |

| Key Feature | Transition-metal and oxidant-free mdpi.com |

Selective Bromination Methods

Achieving regioselective bromination on a nitroindoline system requires careful control of reagents and conditions, as the nitro group is strongly deactivating. The presence of multiple electron-withdrawing groups makes electrophilic aromatic substitution challenging. scirp.org

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination of aromatic and heterocyclic compounds. researchgate.netnih.govorganic-chemistry.org The selectivity of NBS can be tuned by the choice of solvent and the use of catalysts. For instance, the mono-ortho-bromination of phenolic compounds has been achieved with high selectivity using NBS in ACS-grade methanol (B129727) in the presence of a catalytic amount of para-toluenesulfonic acid (p-TsOH). nih.gov It is proposed that the acid protonates the NBS, creating a more reactive electrophilic bromine species. nih.gov

For deactivated aromatic compounds, more forceful conditions may be necessary. A method involving the action of bromine and nitric acid in concentrated sulfuric acid is effective for the bromination of strongly deactivated systems. scirp.org In this system, moderately deactivated compounds may undergo nitration first, followed by bromination of the resulting, more strongly deactivated product. scirp.org The control over reaction temperature and stoichiometry is crucial to prevent side reactions like di-bromination.

Table 2: Selective Bromination Strategies for Aromatic Systems

| Reagent System | Substrate Type | Key Features |

|---|---|---|

| NBS / p-TsOH in Methanol | Activated Phenols | High ortho-selectivity, mild conditions, rapid reaction. nih.gov |

| NBS in Acetonitrile (B52724) | Electron-rich Arenes | Catalyst-free, high para-selectivity, room temperature. wku.edu |

| Br₂ / HNO₃ in H₂SO₄ | Strongly Deactivated Aromatics | Effective for substrates with multiple electron-withdrawing groups. scirp.org |

| NH₄Br / Oxone in Methanol/Water | Activated Aromatics | Catalyst-free, ambient temperature, uses ammonium bromide as bromine source. organic-chemistry.org |

Advanced Synthetic Transformations Involving this compound

The bromine atom at the C5 position and the nitro group at C7 make this compound a valuable precursor for a variety of advanced synthetic transformations, enabling the construction of diverse and complex molecules.

Mizoroki–Heck Coupling Reactions for Derivatization

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples aryl halides with alkenes. chim.ituwindsor.ca This reaction has been specifically applied to this compound for derivatization. In one reported synthesis, 5-bromo-N-acetyl-7-nitroindoline was successfully coupled with a protected glycal (an unsaturated sugar derivative). jst.go.jp

This transformation was achieved using a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a silver salt like silver carbonate (Ag₂CO₃) which acts as a base or halide scavenger. jst.go.jp The reaction demonstrates the utility of the bromo-substituent as a handle for introducing complex carbon frameworks onto the indoline core, even in the presence of sensitive functional groups like the nitro group. jst.go.jp

Table 3: Mizoroki-Heck Reaction of this compound

| Parameter | Reagent/Condition |

|---|---|

| Aryl Halide | 5-Bromo-N-acetyl-7-nitroindoline jst.go.jp |

| Alkene | Glycal Derivative jst.go.jp |

| Catalyst | Pd(PPh₃)₄ jst.go.jp |

| Base/Additive | Ag₂CO₃ jst.go.jp |

| Solvent | 1,4-Dioxane jst.go.jp |

| Temperature | 60 °C jst.go.jp |

Reduction Strategies for Derivative Synthesis

The nitro group of this compound and its derivatives can be chemically reduced to an amino group, which serves as a key functional handle for further synthesis. Following the Mizoroki-Heck coupling described above, the resulting coupled product was subjected to reduction. jst.go.jp

A selective reduction was accomplished using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in acetonitrile (CH₃CN) in the presence of acetic acid (AcOH) at low temperature (0 °C). jst.go.jp This method is known for being milder than other hydride reagents. Another common and effective method for the reduction of aromatic nitro groups is catalytic hydrogenation, often employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. d-nb.info This method is widely used for the conversion of nitroindoles to their corresponding aminoindoles. d-nb.info

Table 4: Reduction of Nitroindoline Derivatives

| Method | Reagent(s) | Key Application |

|---|---|---|

| Hydride Reduction | NaBH(OAc)₃, AcOH jst.go.jp | Reduction of a complex nitroindoline derivative post-Heck reaction. jst.go.jp |

| Catalytic Hydrogenation | H₂, Pd/C d-nb.info | General method for converting nitroindoles to aminoindoles. d-nb.info |

Sonogashira Cross-Coupling Reactions of Bromoindoles

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. This reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds. researchgate.netrsc.org While a specific Sonogashira reaction of this compound is not detailed in the provided sources, the reaction of bromoindoles and related bromotryptophan derivatives is well-established and demonstrates the potential reactivity of the C5-bromo substituent. researchgate.netrsc.org

These reactions are instrumental in introducing alkynyl moieties, which can serve as fluorescent tags, chemical handles for click chemistry, or building blocks for more complex heterocyclic systems. researchgate.netacs.org The reaction conditions typically involve a palladium catalyst, a copper(I) salt (e.g., CuI), a base (often an amine like triethylamine (B128534) or a carbonate like Cs₂CO₃), and a suitable solvent. rsc.orgacs.org The development of protocols that work in aqueous media or at mild temperatures has expanded the applicability of this reaction to sensitive substrates, including peptides containing halotryptophans. researchgate.netrsc.org

Table 5: Typical Conditions for Sonogashira Coupling of Bromoindoles

| Parameter | Reagent/Condition |

|---|---|

| Aryl Halide | Bromoindole or Bromotryptophan derivative researchgate.netrsc.org |

| Coupling Partner | Terminal Alkyne researchgate.netrsc.orgacs.org |

| Palladium Catalyst | [PdCl₂(CH₃CN)₂], Pd(PPh₃)₄, etc. jst.go.jpacs.org |

| Copper Co-catalyst | Copper(I) Iodide (CuI) rsc.org |

| Base | Cs₂CO₃, DBU, K₂CO₃, etc. jst.go.jprsc.orgacs.org |

| Solvent | Water, Acetonitrile, 1,4-Dioxane, etc. jst.go.jpresearchgate.netrsc.org |

Photorelease Mechanisms of 1-Acyl-7-nitroindolines (General Principles Applied to Target Compound)

Photoinduced Acyl Group Transfer and Nitronic Anhydride Formation

Upon photoexcitation, the fundamental chemical transformation is the transfer of the acetyl group from the indoline nitrogen to one of the oxygen atoms of the nitro group. rsc.orgrsc.orgresearchgate.net This intramolecular rearrangement leads to the formation of a transient cyclic nitronic anhydride intermediate. This process is a hallmark of the photochemistry of various N-acetyl-o-nitrodiphenylamines and related compounds. rsc.orgresearchgate.net

The photochemical reaction is understood to proceed via the triplet excited state (T1) of the 1-acyl-7-nitroindoline molecule. rsc.orgresearchgate.net While initial excitation populates a singlet excited state (S1), efficient intersystem crossing to the longer-lived triplet state allows the necessary molecular rearrangements for acyl transfer to occur. libretexts.org The triplet state possesses the appropriate electronic configuration and lifetime to facilitate the complex bond-breaking and bond-forming steps involved in the generation of the nitronic anhydride intermediate. nih.gov In many nitroaromatic compounds, the interplay between singlet and triplet n-π* and π-π* states is crucial in defining the photochemical pathway. researchgate.net

Nanosecond laser flash photolysis studies have been instrumental in detecting and characterizing the transient intermediates involved in the photorelease mechanism. For 1-acyl-7-nitroindolines in a completely aqueous environment, a transient species with a maximum absorption at 450 nm is observed, which is attributed to the nitronic anhydride intermediate. rsc.orgresearchgate.net The decay of this intermediate is a first-order process and directly corresponds to the release of the carboxylic acid. rsc.orgresearchgate.net This rapid release, occurring on the submicrosecond timescale, is a key feature of these phototriggers. rsc.orgresearchgate.net

| Intermediate | Wavelength (λmax) | Observed Decay Rate Constant (kobs) in Water |

| Nitronic Anhydride | 450 nm | 5 x 10⁶ s⁻¹ |

This table presents kinetic data for the decay of the nitronic anhydride intermediate of a model 1-acyl-7-nitroindoline in an aqueous medium. rsc.orgresearchgate.net

Solvent-Dependent Reaction Pathways of Nitronic Anhydrides

The fate of the photogenerated nitronic anhydride intermediate is highly dependent on the composition of the solvent, particularly the concentration of water. rsc.orgrsc.orgresearchgate.net Two primary, competing reaction pathways have been identified that dictate the final products of the photoreaction. rsc.orgresearchgate.net The solvent's ability to act as a nucleophile is the critical factor that determines which pathway predominates. dtu.dk

In solutions with a high water content, the nitronic anhydride undergoes a formal intramolecular redox reaction. rsc.orgrsc.orgresearchgate.net This pathway involves an AAL1-like (Acyl-Alkyl bond cleavage, unimolecular) cleavage. The result is the release of the carboxylic acid and the formation of a 7-nitrosoindole derivative. rsc.orgresearchgate.net The initially formed nitroso-3H-indole rapidly tautomerizes to the more stable 7-nitrosoindole. rsc.orgresearchgate.net This pathway is favored in purely aqueous solutions and leads to a clean and efficient release of the protected substrate. rsc.org

Conversely, in environments with low water content, such as acetonitrile with only a small percentage of water, a different mechanism becomes dominant. rsc.orgrsc.orgresearchgate.net In this scenario, the nitronic anhydride undergoes hydrolysis via a standard bimolecular nucleophilic addition-elimination (AAC2) pathway, with a water molecule acting as the nucleophile. rsc.orgresearchgate.net This reaction pathway also releases the carboxylic acid but regenerates the starting nitroindoline, in this case, 5-bromo-7-nitroindoline. rsc.orgresearchgate.net

The general mechanism for nucleophilic addition-elimination involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of a leaving group. savemyexams.comsavemyexams.com In this specific case, the indoline nitrogen moiety acts as the leaving group after the initial nucleophilic attack by water on the acyl group of the nitronic anhydride.

| Solvent Condition | Predominant Pathway | Key Products |

| High Water Content | Intramolecular Redox Cleavage (AAL1-like) | Carboxylic Acid, 7-Nitrosoindole |

| Low Water Content | Nucleophilic Addition-Elimination (AAC2) | Carboxylic Acid, 7-Nitroindoline |

This table summarizes the solvent-dependent reaction pathways and major products for the photolysis of 1-acyl-7-nitroindolines. rsc.orgresearchgate.net

Radical Fragmentation Mechanisms in Photolysis of 7-Nitroindoline Derivatives

While N-acyl-7-nitroindolines primarily react via the competing cyclization and acyl migration pathways, derivatives with different N-carbonyl groups, such as S-thiocarbamates, exhibit distinct photochemical behavior.

Research on 5-bromo-7-nitroindoline-S-thiocarbamates has revealed a photolysis mechanism that diverges significantly from that of their N-acyl counterparts. acs.orgnih.gov Upon illumination with 350 nm light, these compounds undergo a radical fragmentation process. acs.org This pathway leads to the efficient formation of an aromatic photolysis product, identified as 5-bromo-7-nitrosoindoline, and corresponding disulfides. acs.orgnih.gov This distinct reactivity expands the scope of photoreactive 7-nitroindoline compounds for potential applications in areas like micropatterning and photolithography, as they are also capable of undergoing two-photon absorption. acs.orgnih.gov

The photolysis of various 7-nitroindoline-S-thiocarbamates shows clean conversions, as indicated by the presence of isosbestic points in their UV-visible absorption spectra during irradiation. acs.org

A key product from the radical fragmentation of 7-nitroindoline-S-thiocarbamates is the corresponding 7-nitrosoindoline derivative. acs.org For example, the photolysis of 5-bromo-7-nitroindoline-S-ethylthiocarbamate in chloroform (B151607) yields 5-bromo-7-nitrosoindoline with high efficiency (94-97% isolated yield). acs.orgnih.gov This nitrosoindoline product exists in equilibrium with its dimeric forms. acs.orgnih.govresearchgate.net This equilibrium has been confirmed through mass spectrometry and supported by quantum chemistry calculations. acs.org

While 7-nitrosoindolines are the primary products for thiocarbamates, they can also be formed as minor byproducts during the photolysis of N-acyl-7-nitroindolines. nih.gov In aqueous media, the photolysis of some substituted 1-acyl-7-nitroindolines can yield 7-nitrosoindole derivatives. nih.govresearchgate.net The excitation of N-peptidyl-7-nitroindolines also leads to the formation of non-fluorescent nitroindoline and/or 7-nitrosoindole derivatives. nih.gov

Influence of Structural Modifications on Photolysis Efficiency

The efficiency of photolysis and the distribution of products are highly dependent on the nature of the substituents on the 7-nitroindoline core.

The electronic properties of substituents on the aromatic ring of the indoline system play a crucial role in modulating photochemical reactivity.

Electron-Withdrawing Groups (EWGs): The introduction of an additional electron-withdrawing nitro group, as seen in 1-acetyl-5,7-dinitroindoline (B1297583) and 1-acetyl-4-methoxy-5,7-dinitroindoline, leads to an improved photolysis efficiency in aqueous solutions compared to their mono-nitro counterparts. nih.govrsc.org However, this increased efficiency comes at the cost of product purity, often resulting in a mixture of photoproducts, including the corresponding dinitroindolines and 5-nitro-7-nitrosoindoles. nih.govresearchgate.net

Electron-Donating Groups (EDGs): Conversely, excessive electron donation from substituents can shut down the desired photoreaction entirely. nih.govrsc.org

Applications in Advanced Chemical and Biological Systems

Role as Photoremovable Protecting Groups (PPGs)

1-Acetyl-5-bromo-7-nitroindoline belongs to a class of compounds known as photoremovable protecting groups (PPGs), or photocages. mdpi.com These molecules can be attached to another molecule to temporarily inactivate it. mdpi.com The protecting group can then be removed by irradiation with light, restoring the activity of the caged molecule with high spatial and temporal precision. mdpi.com The 7-nitroindoline (B34716) scaffold is a well-established PPG, offering an alternative to more common o-nitrobenzyl-based groups. proquest.com

One of the most innovative applications of this compound is in enhancing the precision of CRISPR-Cas9 gene-editing technology. nhsjs.comnhsjs.com Off-target effects, where the Cas9 enzyme cuts unintended DNA sequences, remain a significant challenge for the clinical application of CRISPR. nih.gov To address this, PPGs are being explored to exert spatiotemporal control over the gene-editing machinery. nih.govnih.gov

Researchers have proposed binding PPGs like this compound to the guide RNA (gRNA) component of the CRISPR system. nhsjs.comnhsjs.com In this "caged" state, the gRNA is inhibited from binding to its target DNA sequence, keeping the Cas9 nuclease inactive. nhsjs.com When the system is exposed to light at a specific wavelength, the PPG is cleaved, "uncaging" the gRNA. nhsjs.com The now-active gRNA can bind to its target, activating the Cas9 enzyme to perform the desired gene edit at a precise time and location. nhsjs.com

Recent computational studies have identified this compound as a particularly promising candidate for this application. nhsjs.comnhsjs.com Its strong absorbance in the 400-475 nm wavelength range is considered ideal, as this range of light is less harmful to cells than the UV light required for some other PPGs. nhsjs.comnhsjs.com This feature is critical for developing a safer and more controllable, inducible CRISPR-Cas9 system. nhsjs.com

| Property | Value | Note |

| Maximum Absorption Wavelength (λmax) | ~434 nm | In 99% CH3CN–1% H2O solution. nhsjs.comnhsjs.com |

| Effective Wavelength Range | 400-475 nm | Exhibits strong and consistent absorbance. nhsjs.com |

| Proposed Application | gRNA modification | To temporarily restrict hybridization with target DNA. nhsjs.com |

This table presents key photophysical data for this compound relevant to its application in CRISPR-Cas9 gene editing.

The ability of 1-acyl-7-nitroindolines to function as PPGs extends to the controlled release of various biologically active molecules. acs.orgfigshare.comnih.gov By attaching the nitroindoline (B8506331) group to a biomolecule, its function can be temporarily blocked. This "caging" technique allows scientists to study dynamic biological processes by releasing the active molecule at a specific moment with a pulse of light. mdpi.com

This method has been successfully used for the light-induced release, or "uncaging," of neuroactive amino acids. acs.org The photochemical properties of N-acyl-7-nitroindolines allow for their release through both one-photon and two-photon absorption mechanisms, the latter of which provides deeper tissue penetration and higher spatial resolution. proquest.comacs.org

Synthetic Utility in Organic Chemistry

Beyond its applications in biological systems, this compound is a valuable compound in synthetic organic chemistry, serving multiple roles in the construction of new molecules.

The structural framework of this compound makes it a useful building block for creating more complex molecules. aurumpharmatech.comnih.gov Its inherent photosensitivity can be incorporated into larger structures, imparting photo-responsive characteristics to the final product. Its utility in creating photolabile linkers and acylating various molecules demonstrates its foundational role in multi-step synthetic strategies. proquest.comacs.org The synthesis of N-acyl-7-nitroindolines can sometimes be challenging, which has led to research into more accessible derivatives like 7-nitroindoline-S-thiocarbamates. acs.orgfigshare.comnih.gov

Upon irradiation with light (e.g., λ = 350 nm), N-acyl-7-nitroindolines generate highly reactive nitronic anhydride (B1165640) intermediates. acs.org In the presence of nucleophiles such as amines, alcohols, or thiols, these intermediates act as potent acylating agents, forming amides, esters, and thioesters, respectively, under neutral conditions. proquest.com This photo-induced reactivity is particularly useful in peptide synthesis for forming amide bonds between peptide fragments. proquest.com The reaction proceeds cleanly without the need for harsh chemical reagents.

The photosensitive nature of the N-acyl-7-nitroindoline core has been exploited in the design of photolabile linkers for solid-phase organic synthesis (SPOS). proquest.comdtu.dknih.gov In SPOS, molecules are built step-by-step on a solid resin support. A linker connects the growing molecule to the resin, and cleavage of this linker is the final step to release the desired product.

Using an N-acyl-7-nitroindoline-based linker allows for the final product to be cleaved from the solid support simply by exposure to light. proquest.comdtu.dk This method is exceptionally mild and orthogonal to traditional cleavage methods that often require strong acids or bases, which can damage sensitive molecules. dtu.dknih.gov This photolytic cleavage has been used for the release of both linear and cyclic amides from a solid support. acs.org

Advanced Materials Science Applications

The unique photochemical properties of this compound derivatives have been harnessed for the fabrication of microstructured materials. This is primarily achieved through photolysis, a process where light is used to break chemical bonds.

Micropatterning via One-Photon and Two-Photon Photolysis of Derivatives

Thin films composed of amino acid and peptide derivatives of 7-nitroindolines have been successfully employed for micropatterning. This technique relies on the ability to induce chemical changes in a material at specific locations using a focused light source. The photolytic cleavage of these compounds can be initiated through either a one-photon or a two-photon absorption mechanism.

One-photon photolysis typically utilizes ultraviolet (UV) light to excite the molecule and induce bond cleavage. For instance, a derivative, 5-bromo-7-nitroindoline-S-ethylthiocarbamate, undergoes one-photon photolysis when exposed to light at a wavelength of 350 nm. researchgate.net

Two-photon photolysis offers greater precision and the ability to work with thicker materials. This is because it uses a near-infrared (NIR) laser, which can penetrate deeper into a sample with less scattering. The simultaneous absorption of two photons at the focal point of the laser provides the energy required for photolysis. This precise spatiotemporal control is highly advantageous for applications in photolithography. researchgate.net Derivatives of 7-nitroindoline have demonstrated the capability to undergo two-photon photolysis, for example, using a femtosecond laser at 710 nm. researchgate.net This process leads to the cleavage of the photoreactive amide bond in N-peptidyl-7-nitroindolines.

The photolysis of these compounds results in a change in the molecular composition of the material at the point of laser irradiation, enabling the creation of intricate three-dimensional microstructures.

Bio-conjugation and Prodrug Design

The ability to link this compound derivatives to biological molecules and then release a desired substrate upon light exposure makes them ideal candidates for bio-conjugation and the design of light-activated prodrugs, often referred to as "caged compounds."

Incorporation into Oligonucleotides and Peptides

The N-acetyl-7-nitroindoline moiety has been successfully incorporated into both oligonucleotides and peptides. This is achieved by creating nucleoside or amino acid analogues that contain the nitroindoline structure.

In one study, nucleoside derivatives of N-acetyl-7-nitroindoline were synthesized and incorporated into DNA oligomers. jst.go.jp These modified oligonucleotides were then studied for their photoreactivity within a DNA/RNA duplex. The research demonstrated the potential for the photo-activated acetyl group to interact with the complementary RNA strand. jst.go.jp

Similarly, 7-nitroindoline units have been integrated into the backbone of polypeptides to act as photoreactive linker moieties. researchgate.net This allows for the precise cleavage of the peptide chain at specific locations upon two-photon excitation. Such a capability is being explored for the fabrication of new biomaterials that could serve as scaffolds or matrices for tissue engineering. researchgate.net

Photorelease of Biologically Relevant Substrates

A significant application of this compound and its derivatives is in the controlled release of biologically active molecules. By attaching a bioactive compound to the nitroindoline scaffold, its activity is temporarily blocked or "caged." Upon exposure to light, the bond is cleaved, and the active molecule is released in its functional form.

This "uncaging" technique provides researchers with a powerful tool to study dynamic biological processes with high spatial and temporal resolution. A prime example is the photorelease of neurotransmitters to study neuronal signaling. Derivatives of 7-nitroindoline have been used to create caged versions of key neurotransmitters, including:

L-glutamate : This is the primary excitatory neurotransmitter in the brain. MNI-caged L-glutamate, a derivative of 7-nitroindoline, is widely used in neuroscience for both one-photon and two-photon photolysis studies. researchgate.netnih.gov

γ-aminobutyric acid (GABA) : The main inhibitory neurotransmitter in the central nervous system. Anionically substituted nitroindoline-caged GABA has been synthesized to reduce its affinity for GABA receptors until it is uncaged by light. researchgate.net

Glycine (B1666218) : Another important inhibitory neurotransmitter. Similar to GABA, caged versions of glycine based on the 7-nitroindoline structure have been developed.

The table below summarizes key research findings on the photorelease of these biologically relevant substrates using 7-nitroindoline derivatives.

| Caged Compound Derivative | Released Substrate | Excitation Method | Key Findings |

| MNI-caged L-glutamate | L-glutamate | One- and Two-Photon Photolysis | Widely used in neuroscience for precise spatial and temporal release to study glutamate (B1630785) signaling. researchgate.netnih.gov |

| Anionically substituted nitroindoline-caged GABA | γ-aminobutyric acid (GABA) | Flash Photolysis (near-UV) | The presence of negatively charged substituents reduces the interaction of the caged compound with GABA receptors before photolysis. researchgate.net |

| DPNI-caged Glycine | Glycine | Near-UV Light | Releases glycine on a sub-millisecond timescale, making it a useful tool for physiological experiments. |

This ability to precisely control the release of bioactive molecules opens up numerous possibilities for research in cell biology, physiology, and neuroscience.

Future Directions and Emerging Research Avenues for 1 Acetyl 5 Bromo 7 Nitroindoline

The unique photochemical properties of 1-acetyl-5-bromo-7-nitroindoline have established it as a valuable molecular entity in organic synthesis and chemical biology. Current research is focused on expanding its utility and efficacy through the exploration of novel derivatives, alternative reaction pathways, integration into complex systems, and predictive computational modeling.

Q & A

Q. What are the optimized synthetic routes for 1-Acetyl-5-bromo-7-nitroindoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential electrophilic substitutions on the indole core. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in acetic acid, followed by nitration at the 7-position with nitric acid/sulfuric acid mixtures. Acetylation of the indoline nitrogen is performed using acetyl chloride in anhydrous dichloromethane. Key factors include:

- Catalyst selection : Lewis acids like FeCl₃ may enhance regioselectivity during nitration .

- Temperature control : Bromination at 0–5°C minimizes side reactions, while nitration requires 50–60°C for optimal reactivity .

Yield improvements (up to 72%) are reported using dropwise reagent addition and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., acetyl group at δ ~2.3 ppm for CH₃; nitro group deshields adjacent protons) .

- X-ray crystallography : Resolves steric effects from bulky substituents (e.g., bromine at C5) and validates bond angles .

- HRMS : Verifies molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl signatures) .

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What biological targets are associated with this compound, and how are they identified?

- Methodological Answer : Indole derivatives often target enzymes (e.g., kinases, cytochrome P450) or DNA via intercalation. For this compound:

- In silico docking : Use tools like AutoDock Vina to screen against protein databases (e.g., PDB) .

- Enzyme inhibition assays : Test activity against tyrosine kinases or monooxygenases, measuring IC₅₀ values .

- Microbial growth assays : Assess antimicrobial potential using MIC (minimum inhibitory concentration) tests against Gram-positive bacteria .

Advanced Research Questions

Q. How does the nitro group at C7 influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, which:

- Activates the indole ring for electrophilic attacks but deactivates it toward nucleophilic substitutions at adjacent positions.

- Directs reactivity : Meta/para-directing effects alter regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C5-Br) .

Kinetic studies (UV-Vis monitoring) show that nitro-group reduction (e.g., using H₂/Pd-C) increases nucleophilic susceptibility at C7 .

Q. How can researchers resolve contradictions in reported bioactivity data for nitroindole derivatives?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Validate compound identity via elemental analysis and 2D NMR (COSY, HSQC) .

- Assay conditions : Standardize protocols (e.g., cell line selection, solvent controls) to minimize false positives .

- Metabolic interference : Use liver microsome assays to assess stability and metabolite generation .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer : SAR studies require systematic modifications:

- Substituent variation : Replace Br with Cl/F or acetyl with propionyl to evaluate steric/electronic effects .

- Bioisosteric replacements : Substitute nitro with sulfonamide groups to maintain electron-withdrawing properties .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate molecular fields (e.g., electrostatic, steric) with activity .

Q. What are the degradation pathways of this compound under physiological conditions?

- Methodological Answer : Stability studies involve:

- Forced degradation : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1M HCl, H₂O₂) and monitor via LC-MS .

- Photolytic testing : UV irradiation (254 nm) identifies nitro-to-nitrito rearrangement products .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (>200°C for nitroindoles) .

Q. How can catalytic systems be optimized for asymmetric synthesis of chiral indoline derivatives?

- Methodological Answer : Chiral catalysts (e.g., BINAP-Pd complexes) enable enantioselective C-H functionalization. Key parameters:

- Ligand screening : Test phosphine/NHC ligands for enantiomeric excess (ee) improvement .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance catalyst stability and reaction rates .

Q. What safety protocols are critical when handling brominated nitroindoles?

- Methodological Answer : Hazard mitigation includes:

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodological Answer :

Sustainable approaches involve: - Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative .

- Catalyst recycling : Recover Pd catalysts using magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) .

- Atom economy : Optimize stoichiometry to minimize waste (e.g., 1:1.2 molar ratios for bromination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.